molecular formula C₉H₈D₄N₂ B032644 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine CAS No. 66148-18-3

2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine

Cat. No. B032644
CAS RN: 66148-18-3
M. Wt: 152.23 g/mol
InChI Key: MYKUKUCHPMASKF-DNZPNURCSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine-like compounds involves intricate nucleophilic substitution reactions and catalyzed processes. For example, the preparation of related nitrogen-containing heterocycles has been achieved through nucleophilic substitution reactions followed by Suzuki reactions, demonstrating the complexity and precision required in synthesizing such molecules (Lan Jin et al., 2023).

Molecular Structure Analysis

The molecular structure of these compounds has been thoroughly investigated through various spectroscopic methods, including MS, 1H NMR, 13C NMR, and infrared spectroscopy, complemented by single-crystal X-ray diffraction. Advanced computational methods like DFT calculations further elucidate their optimized crystal structures, providing insights into their geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and characteristic vibrational absorption bands (Lan Jin et al., 2023).

Chemical Reactions and Properties

The reactivity of such pyridine derivatives often involves metal-free catalysis, as seen in the amide bond formation from thioacids and amines at room temperature. This showcases their utility in organic synthesis, allowing for the creation of a wide array of compounds under mild conditions (S. Samanta et al., 2020).

Physical Properties Analysis

Analyzing the physical properties of these compounds involves studying their thermal stability, solubility, and crystalline behavior. For instance, novel polyimides derived from related pyridine-containing monomers have shown to possess excellent thermal stability, solubility in aprotic solvents, and mechanical strength, indicating the significance of the pyridine moiety in determining the physical properties of polymeric materials (Xiaolong Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine and related compounds can be characterized by their reactivity towards various reagents and conditions. The ability to undergo cycloadditions, as well as participate in complex formation and metal coordination, highlights the versatility and reactivity of the pyridine and pyrrolidine moieties in these molecules. For example, the cycloaddition reactions involving related pyridine derivatives underscore their potential in synthesizing complex molecular architectures efficiently (R. Hoogenboom et al., 2006).

Scientific Research Applications

Chemical Synthesis and Catalysis

Compounds similar to "2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine" have been utilized in the development of organocatalytic processes. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been developed for environmentally benign continuous-flow aldol reactions, indicating the potential of pyrrolidine derivatives in catalysis and organic synthesis (Bortolini et al., 2012). Such advancements highlight the role of pyrrolidine derivatives in enhancing reaction efficiencies and selectivities under mild conditions.

Biological Activity and Drug Design

Tetramic acid compounds, which include pyrrolidine derivatives, have been identified for their diverse bioactivities. Research indicates that these compounds, derived from marine and terrestrial organisms, exhibit promising biological activities (Jiang et al., 2020). This suggests the relevance of pyrrolidine derivatives in drug discovery and medicinal chemistry, particularly in the search for new bioactive compounds with potential therapeutic applications.

Material Science and Coordination Chemistry

In the field of material science, pyridine and pyrrolidine derivatives have been explored for the synthesis of novel materials. For instance, tetranuclear zinc(II) carbamato complexes with pyrrolidino substituents have been synthesized, demonstrating the structural versatility and potential application of these compounds in the development of new materials with specific chemical properties (McCowan et al., 2002).

Anticancer Research

The synthesis and evaluation of novel compounds, including pyrrolidine derivatives, for their anticancer activity represent a significant area of research. Compounds containing pyrrolidine units have been assessed against various cancer cell lines, showing selective activity and highlighting the potential of these molecules in anticancer drug development (Almansour et al., 2014).

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478556
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine

CAS RN

66148-18-3
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66148-18-3
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Synthesis routes and methods I

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
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32 g
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150 mL
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1.3 g
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84.7%

Synthesis routes and methods II

Procedure details

(J. Org. Chem., 1982, 47, 4165-4167). Hatton et al. used palladium on activated carbon in methanol to reduce myosmine labeled with stable isotope, [6−2H]-myosmine to [6−2H]-nornicotine (J. Label Compd. Radiopharm. 2009, 52, 117-122). After screening a number of catalysts, we selected palladium on carbon with methanol as medium. After general workup, the pure (R,S)-nornicotine was isolated by high vacuum distillation in high yields and high purity. Conversion of (R,S)-nornicotine to (R,S)-nicotine was carried out by N-methylation using formaldehyde and formic acid as reported in the literature (J. Amer. Chem. Soc., 1993, 115, 381-387).
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[6−2H]-nornicotine
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